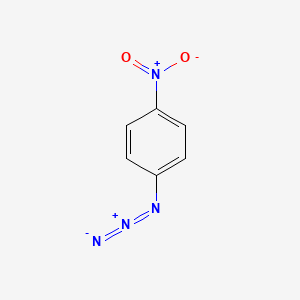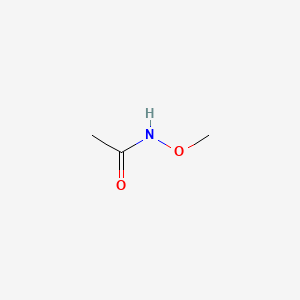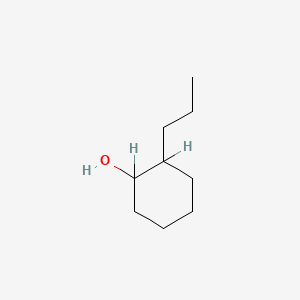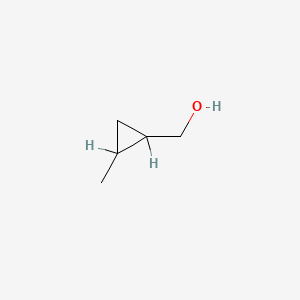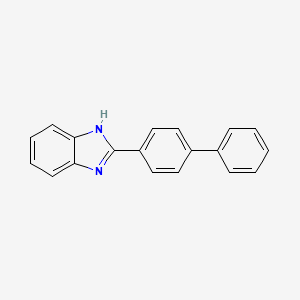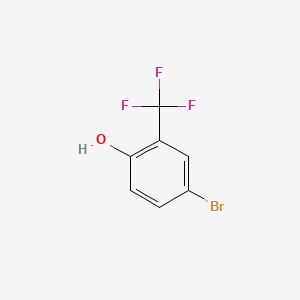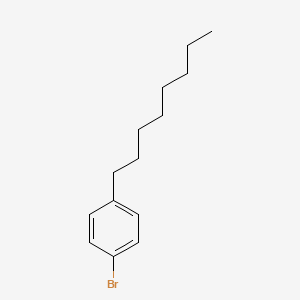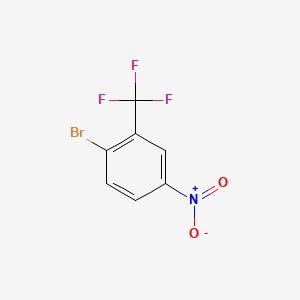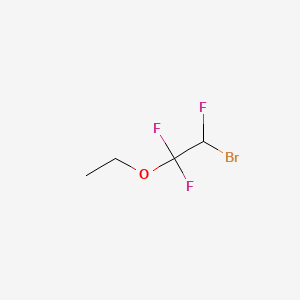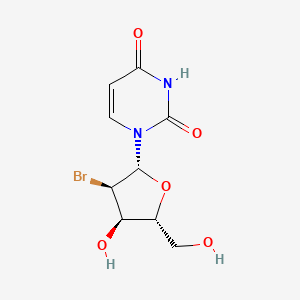
2'-Bromo-2'-deoxyuridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2'-Bromo-2'-deoxyuridine and its selectively substituted derivatives involves the reaction of 2',3'-O-benzylideneuridines with N-bromosuccinimide (NBS), yielding products containing bromine and benzoate groups at the 2'- and 3'-positions, respectively (Ponpipom & Hanessian, 1972).
Molecular Structure Analysis
Experimental and computational studies have detailed the molecular structure of 2'-Bromo-2'-deoxyuridine, including vibrational spectra, geometric parameters, and the positions of highest occupied and lowest unoccupied molecular orbitals. These studies provide insight into the optimized geometric parameters and theoretical vibrational frequencies, which closely match experimental data, offering a comprehensive understanding of the molecule's structure (Çırak, Sert, & Ucun, 2012).
Chemical Reactions and Properties
2'-Bromo-2'-deoxyuridine participates in various chemical reactions, including those that lead to the synthesis of thionucleosides. For instance, 4-Thio-5-bromo-2'-deoxyuridine is prepared from 5-bromo-2'-deoxyuridine (BrdU) and exhibits unique properties, such as high fluorescence when reacting with monobromobimane, indicating its potential for further chemical and therapeutic applications (Xu et al., 2004).
Physical Properties Analysis
The crystal and molecular structure of 2'-Bromo-2'-deoxyuridine derivatives have been determined through X-ray single crystal analysis, revealing detailed conformational features and providing a basis for understanding the molecule's physical properties. These studies highlight the molecule's crystallization patterns and the intricate hydrogen bond network forming its three-dimensional structure (Párkányi et al., 1983).
Chemical Properties Analysis
The chemical properties of 2'-Bromo-2'-deoxyuridine, including its reactivity and interaction with other chemical compounds, have been explored through various studies. For instance, the reaction with acrolein and 2-bromoacrolein produces specific adducts, providing insight into the molecule's chemical behavior and potential for forming biologically relevant compounds (Chenna & Iden, 1993).
Wissenschaftliche Forschungsanwendungen
Application in Neurobiology
- Field : Neurobiology
- Summary of Application : BrdU is used as a marker of DNA synthesis, providing insights into the cellular mechanisms of the central nervous system development in various animals .
- Methods of Application : BrdU is incorporated into DNA during the synthetic phase of the cell cycle . The effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections are studied .
- Results or Outcomes : The results obtained by this marker serve as an index of the generation, migration, and settled pattern of neurons in the developing central nervous system .
Application in Cancer Research
- Field : Cancer Research
- Summary of Application : BrdU is used as a radiosensitizer for cancer cells under both normoxia and hypoxia .
- Methods of Application : BrdU is incorporated into DNA during the S phase of the cell cycle . The effect of hypoxia on cell proliferation, incorporation into DNA, and radiosensitivity is investigated .
- Results or Outcomes : The radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . Under hypoxia, BrdU increased the level of histone H2A.X phosphorylation after X-ray exposure to a greater extent than under normal oxygenation conditions .
Safety And Hazards
Zukünftige Richtungen
A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992952 | |
| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2'-deoxyuridine | |
CAS RN |
72218-68-9 | |
| Record name | 2'-Bromo-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)

